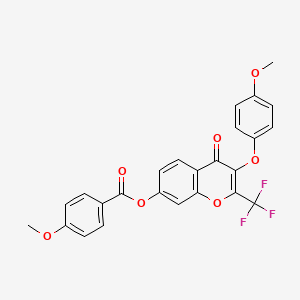

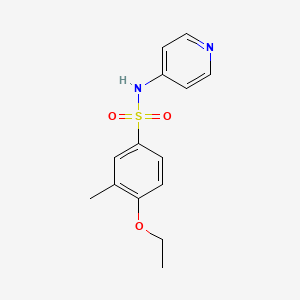

![molecular formula C21H28Cl2N2O B4628147 N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride](/img/structure/B4628147.png)

N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride

Overview

Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves catalyzed reactions, with recent advances focusing on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. Such methodologies enable the formation of complex structures efficiently and sustainably. These approaches are instrumental in synthesizing heterocyclic compounds, including those with the quinuclidin moiety (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Molecular Structure Analysis

Molecular structure analysis of quinoline derivatives shows a range of interactions and conformations, significantly influenced by substituents. High-resolution spectroscopic methods and computational calculations provide insights into the conformational preferences and stability of these compounds (Issac & Tierney, 1996).

Chemical Reactions and Properties

Quinoline derivatives exhibit a wide array of chemical reactions, underlining their versatility in organic synthesis. Their reactivity can be tailored through various substitutions, enabling the creation of a diverse set of compounds with potential biological activities and applications in material science. For instance, monofluoromethylation of N-heterocyclic compounds demonstrates the modification of properties through the introduction of fluorinated groups (Moskalik, 2023).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and stability, are crucial for their application in various domains. These properties are often determined by the compound's molecular structure and the nature of substituents, affecting their behavior in different environments and their interaction with biological systems.

Chemical Properties Analysis

The chemical properties of quinoline derivatives, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, are fundamental to their utility in synthetic chemistry and potential biological activity. Such properties can be explored through systematic studies of their reactions with C- and N-nucleophiles, providing a foundation for developing new compounds with desired functionalities (Kamneva, Anis’kova, & Egorova, 2018).

Scientific Research Applications

Catalysis and Synthesis

Rigid P-chiral Phosphine Ligands :Rhodium complexes containing specific ligands, derived from a similar structural class as N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride, have shown exceptional performance in the asymmetric hydrogenation of functionalized alkenes, leading to the efficient synthesis of chiral pharmaceutical ingredients. These findings indicate the potential of such compounds in catalysis and synthesis of amino acid or secondary amine components (Imamoto et al., 2012).

Metal-Free Cross-Dehydrogenative Coupling :A study on the metal-free cross-dehydrogenative coupling between quinoxalinones and amines, facilitated by catalytic iodine, resulted in the formation of 3-aminoquinoxalinones. This process highlights the role of similar compounds in the synthesis of pharmaceutically active derivatives under ambient conditions, showcasing the versatility and functional group tolerance of the reaction (Gupta et al., 2017).

Mechanistic Insights and Kinetics

Kinetics of Reactions with Ethyl S-Aryl Thiolcarbonates :Research into the kinetics of reactions involving quinuclidines has provided insights into the mechanistic aspects of their interactions. These studies reveal the stability and reactivity of quinuclidine derivatives towards various substrates, contributing to a deeper understanding of their chemical behavior and potential applications in synthetic chemistry (Castro et al., 1999).

Antimicrobial Activity

New Quinoxaline Derivatives :The synthesis and evaluation of new quinoxaline derivatives, involving structural elements related to N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride, have demonstrated promising antimicrobial activity. These studies underline the potential of such compounds in developing new antimicrobial agents (Singh et al., 2010).

Pharmacological Applications

Fluorinated Quinine Alkaloids :The synthesis of C9-fluorinated quinine alkaloids, involving modifications to the quinuclidine core, showcases the exploration of novel agents for antimalarial chemotherapy. These compounds exhibit significant pharmacological efficacy against Plasmodium falciparum, demonstrating the potential of structurally related compounds in the development of new therapeutic agents (Bucher et al., 2009).

properties

IUPAC Name |

N-[(2-phenylmethoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O.2ClH/c1-2-6-17(7-3-1)16-24-21-9-5-4-8-19(21)14-22-20-15-23-12-10-18(20)11-13-23;;/h1-9,18,20,22H,10-16H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKDOIPUCODSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NCC3=CC=CC=C3OCC4=CC=CC=C4.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(benzyloxy)benzyl]quinuclidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

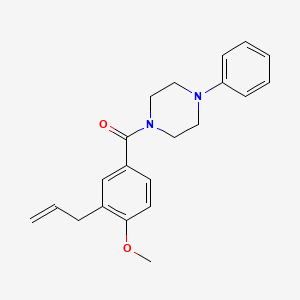

![N-butyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4628076.png)

![4,4'-oxybis(N'-{[5,5,6-trifluoro-6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}benzohydrazide)](/img/structure/B4628081.png)

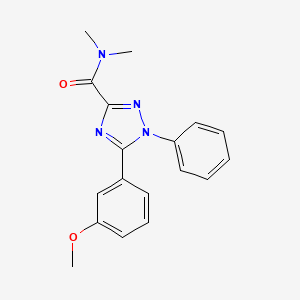

![5-bromo-2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4628092.png)

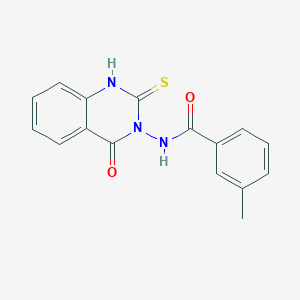

![N-cyclohexyl-N'-[1-(4-isopropylphenyl)ethyl]thiourea](/img/structure/B4628094.png)

![ethyl 5-{[(2,4-dimethylphenyl)amino]carbonyl}-4-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4628098.png)

![2-{[(4-methylphenoxy)carbonyl]amino}ethyl hydroxy(3-methylphenyl)carbamate](/img/structure/B4628106.png)

![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)